molecular formula C11H11ClN4O3S B6630644 4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide

4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide

Cat. No. B6630644
M. Wt: 314.75 g/mol
InChI Key: NVOYMPJFURHYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CP-690,550 and is a type of Janus kinase (JAK) inhibitor.

Mechanism of Action

CP-690,550 works by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways of many cytokines and growth factors, which play a role in immune system function and inflammation. By inhibiting JAK enzymes, CP-690,550 can help to reduce inflammation and immune system activity.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also reduce the activity of immune cells, such as T cells and B cells. Additionally, it can reduce the production of certain types of antibodies.

Advantages and Limitations for Lab Experiments

One advantage of using CP-690,550 in lab experiments is that it has been well-studied and has a known mechanism of action. This can make it easier to design experiments and interpret results. Additionally, it has been shown to be effective in reducing inflammation and immune system activity, which can be useful in studying various disease models.
One limitation of using CP-690,550 in lab experiments is that it can have off-target effects, meaning that it can affect other signaling pathways in addition to JAK enzymes. This can make it difficult to interpret results and to determine the specific effects of the compound.

Future Directions

There are several future directions for research involving CP-690,550. One direction is to continue studying its potential therapeutic applications, particularly in autoimmune diseases and transplant rejection. Another direction is to investigate its potential use in combination with other drugs, such as immunotherapies or chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the off-target effects of CP-690,550 and to develop more specific JAK inhibitors.

Synthesis Methods

The synthesis method of CP-690,550 involves several steps. The first step is the reaction of 2-chloro-4-pyridinesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with an amine to form the final product.

Scientific Research Applications

CP-690,550 has been used in various scientific research studies for its potential therapeutic applications. It has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in treating transplant rejection and certain types of cancers.

properties

IUPAC Name

4-[(2-chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S/c1-16-6-8(5-9(16)11(13)17)20(18,19)15-7-2-3-14-10(12)4-7/h2-6H,1H3,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOYMPJFURHYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)NC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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